molecular formula C7H7ClN2O2 B1456648 6-Chloro-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1565120-07-1

6-Chloro-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1456648
M. Wt: 186.59 g/mol
InChI Key: PWFSZXGUGONTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Chloro-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the CAS Number: 1565120-07-1 . It has a molecular weight of 186.6 . The IUPAC name for this compound is 6-chloro-3-cyclopropylpyrimidine-2,4 (1H,3H)-dione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7ClN2O2/c8-5-3-6(11)10(4-1-2-4)7(12)9-5/h3-4H,1-2H2,(H,9,12) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Photoreaction Studies

Studies have explored the photoreaction behavior of similar compounds to 6-Chloro-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. For instance, the acid-catalyzed photoreaction of 6-chloro-1,3-dimethyluracil in frozen benzene, a structurally related compound, produced novel cycloadducts like tetrahydropentaleno[1,2-e]pyrimidine-2,4-dione derivatives (Ohkura, Noguchi, & Seki, 1997).

Synthesis of Heterocycles

The synthesis of pyrimidine-annelated heterocycles from similar compounds has been documented. For example, 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil led to the formation of various heterocycles like hexahydrobenzofuro[3,2-d]pyrimidine-2,4-diones (Majumdar, Das, Kundu, & Bandyopadhyay, 2001).

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Research has been conducted on the synthesis of 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives using related compounds (Hirota, Shirahashi, Senda, & Yogo, 1990).

Molecular Structure Analysis

Investigations on the molecular structure, vibrational spectra, and reactivity of related compounds, such as 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, have been performed, providing insights into their physical and chemical properties (Al-Abdullah et al., 2014).

Synthesis of Novel Compounds

Research has been dedicated to synthesizing novel compounds using related structures. For example, the synthesis of anticonvulsant agents from 3-alkyl-6-arylhexahydropyrimldine-2,4-dione derivatives (Çahş & Köksal, 2001).

Conformational Analysis and Docking Studies

Molecular conformational analysis, reactivity, vibrational spectral analysis, and molecular dynamics and docking studies have been conducted on closely related compounds, providing valuable information on their potential as bioactive agents (Al-Omary et al., 2017).

properties

IUPAC Name

6-chloro-3-cyclopropyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-5-3-6(11)10(4-1-2-4)7(12)9-5/h3-4H,1-2H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFSZXGUGONTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C=C(NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
6-Chloro-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
6-Chloro-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
6-Chloro-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
6-Chloro-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.